(R)-2-Amino-1-(3-chlorophenyl)ethanol
Overview
Description
®-2-Amino-1-(3-chlorophenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. It is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to an asymmetric carbon atom, making it an enantiomerically pure compound. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanism of Action
Target of Action
The primary targets of ®-2-Amino-1-(3-chlorophenyl)ethanol are the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby regulating their duration of action within the neuronal synapse .
Mode of Action
®-2-Amino-1-(3-chlorophenyl)ethanol interacts with its targets by weakly inhibiting the enzymes involved in the uptake of norepinephrine and dopamine . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, leading to downstream effects . When used as an aid to smoking cessation, it is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor .
Biochemical Pathways
The compound affects the biochemical pathways involving norepinephrine and dopamine . By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, thereby enhancing their downstream effects . This can lead to changes in mood and behavior, making it useful in the treatment of conditions like major depressive disorder and as an aid for smoking cessation .
Result of Action
The molecular and cellular effects of ®-2-Amino-1-(3-chlorophenyl)ethanol’s action primarily involve the modulation of neurotransmitter activity. By inhibiting the reuptake of norepinephrine and dopamine, it increases the concentration of these neurotransmitters in the synaptic cleft . This can result in enhanced neurotransmission, leading to changes in mood and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1-(3-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the asymmetric reduction of 3-chlorophenacyl chloride using chiral catalysts or biocatalysts. For example, recombinant E. coli cells induced by IPTG can be used as biocatalysts to asymmetrically reduce 3-chlorophenacyl chloride to ®-2-Amino-1-(3-chlorophenyl)ethanol .
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-1-(3-chlorophenyl)ethanol often involves the use of large-scale biocatalytic processes. These processes utilize immobilized enzymes or whole-cell biocatalysts to achieve high yields and enantiomeric purity. The use of biocatalysts offers advantages such as mild reaction conditions, high selectivity, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-1-(3-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: The major product is 3-chlorophenylacetone.
Reduction: The major product is 3-chlorophenylethylamine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-1-(3-chlorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: It is used in the production of agrochemicals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
®-2-Chloro-1-(3-chlorophenyl)ethanol: Similar in structure but with a chlorine atom instead of an amino group.
3-Chloromethcathinone: A synthetic cathinone derivative with a similar chlorophenyl group but different functional groups.
Uniqueness
®-2-Amino-1-(3-chlorophenyl)ethanol is unique due to its specific combination of functional groups and chiral nature, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its applications in various fields make it a valuable compound in research and industry .
Properties
IUPAC Name |
(1R)-2-amino-1-(3-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIXOUDTUPEEL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper?
A1: The research article, titled "844 Low Stereoselectivity D-Threonine aldolase and Fusarium fujikuroi DC4986-derived decarboxylase were used for the stereoselective synthesis of (R)-2-amino-1-(3-chlorophenyl)ethanol" [], details a novel method for synthesizing this compound. The significance lies in the use of a low stereoselectivity D-Threonine aldolase and a decarboxylase derived from Fusarium fujikuroi DC4986 to achieve stereoselective synthesis. This approach could potentially offer advantages in terms of efficiency and selectivity compared to other synthesis methods.
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